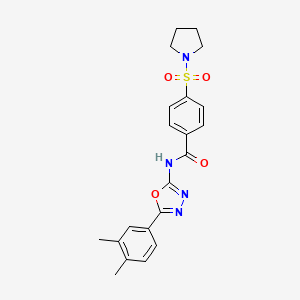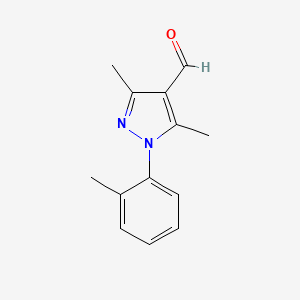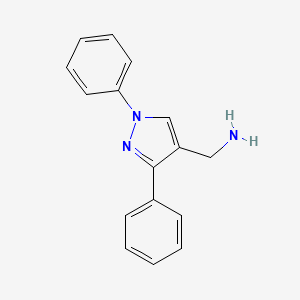![molecular formula C13H22ClN3O2 B2380612 3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride CAS No. 2241141-18-2](/img/structure/B2380612.png)
3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride” is a complex organic molecule. It contains a cyclopropyl group, a piperidinyl group, and an oxadiazole ring, which are common structural motifs in many bioactive molecules .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic acids or their derivatives . Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .Molecular Structure Analysis
The molecular formula of the compound is C16H25N3O3 . It contains a cyclopropyl group, a piperidinyl group, and an oxadiazole ring .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, boronic acids and their derivatives, which might be involved in the synthesis of this compound, can undergo protodeboronation, a reaction that is not well developed but has been reported .Physical And Chemical Properties Analysis
The compound has a molecular weight of 307.39 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has seven rotatable bonds .Applications De Recherche Scientifique
Tuberculostatic Activity
Research on related 1,2,4-oxadiazole derivatives has demonstrated their potential in tuberculostatic applications. Compounds like these have been tested for in vitro tuberculostatic activity, showing inhibitory concentrations within a specific range. This suggests a potential area of application in treating tuberculosis (Foks et al., 2004).
Antimicrobial Activity
Another significant application is in antimicrobial activity. Synthesized derivatives of 1,2,4-oxadiazole, including those with a piperidine ring, have exhibited strong antimicrobial properties. This is indicative of their potential use in combating various microbial infections (Krolenko et al., 2016).
Chemical Stability and Reactivity
The chemical stability and reactivity of these compounds under different conditions have also been a subject of study. For example, research on the Boulton–Katritzky rearrangement of 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles has revealed how they react at room temperature in various conditions, leading to the formation of different compounds (Kayukova et al., 2018).
Synthesis and Crystal Structure
Studies on the synthesis and crystal structure of 3-(4-methoxyphenyl)-2-methyl-5-(piperidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole and related compounds have provided insights into their molecular composition and potential for forming stable compounds with specific geometric configurations. This knowledge is crucial for drug design and development (Kritchenkov et al., 2013).
Biological Activities
In addition to antimicrobial properties, these compounds have been explored for other biological activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and tested for activities against various enzymes and biological targets. This underscores the versatility and potential of these compounds in different areas of biomedical research (Khalid et al., 2016).
Orientations Futures
The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics , suggesting potential for further exploration in medicinal chemistry.
Propriétés
IUPAC Name |
3-cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2.ClH/c1-17-9-6-13(4-7-14-8-5-13)12-15-11(16-18-12)10-2-3-10;/h10,14H,2-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYBGNJTUGAFRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNCC1)C2=NC(=NO2)C3CC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

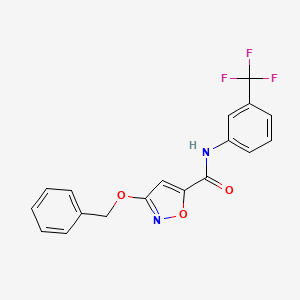
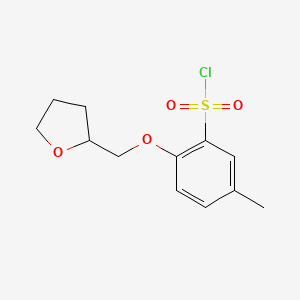
![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)
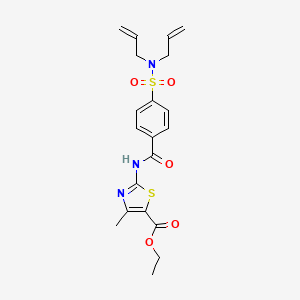
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2380534.png)
![Methyl (E)-4-[4-(2-chlorobenzoyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2380537.png)
![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)
![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)
![4-chloro-N-(2-chlorobenzyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2380543.png)
